Based on its structure, N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane possesses some functional groups that could be relevant in scientific research. Here are some potential areas of exploration:
Scientific research involving N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane might not be published yet, or it could be part of ongoing private research.
Here are some resources that you can explore to find more information:
N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane is a complex organic compound characterized by its bicyclic structure and multiple functional groups. Its molecular formula is and it has a molecular weight of approximately 316.42 g/mol. The compound features a bicyclo[6.1.0] framework, which contributes to its unique three-dimensional conformation and potential biological activity. Notably, it contains both amino and ether functionalities, which may influence its reactivity and interactions with biological systems .
These reactions are significant for modifying the compound for specific applications or enhancing its biological properties.
The synthesis of N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane typically involves multi-step organic synthesis techniques:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane has potential applications in various fields:
Its unique structural features may also allow for applications in materials science or as a ligand in coordination chemistry.
Interaction studies are critical for understanding how N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane interacts with biological targets:
Such studies are essential for evaluating the efficacy and safety of the compound in medical applications.
N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane shares structural similarities with other bicyclic compounds but possesses unique features that distinguish it:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bicyclo[4.2.0]octa-2,5-diene | Bicyclic | Less complex than N-(1R,8S,9S) compound |
Bicyclo[5.2.0]nonane | Bicyclic | Different ring size; lacks functional groups |
Bicyclo[6.2.0]decane | Bicyclic | Similar ring system but different substituents |
These comparisons highlight that while many bicyclic compounds exist, N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane's specific arrangement of functional groups and stereochemistry contributes to its unique properties and potential applications in medicinal chemistry and biotechnology .
The synthesis of N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane represents a sophisticated multi-step synthetic endeavor that begins with the formation of the bicyclo[6.1.0]nonyne core structure. The foundational synthetic approach relies on the cyclopropanation of 1,5-cyclooctadiene, followed by strategic functional group transformations to yield the target compound [1] [2] .
The initial cyclopropanation step utilizes rhodium-catalyzed carbene insertion methodology, where ethyl diazoacetate serves as the carbene precursor in the presence of rhodium(II) tetracarboxylate catalysts [4] [5]. Recent advances in precursor optimization have demonstrated that the selection of appropriate rhodium catalysts significantly influences the diastereoselectivity of the cyclopropanation reaction. The use of Rh₂(S-BHTL)₄ catalyst at low loadings (0.27 mol%) provides the bicyclo[6.1.0]nonene precursor with enhanced syn:anti selectivity of 79:21, representing a substantial improvement over conventional Rh₂(OAc)₄ catalysts [4] [5].
The optimization of reaction conditions involves conducting the cyclopropanation in neat 1,5-cyclooctadiene through syringe pump addition of ethyl diazoacetate, which minimizes side reactions and improves overall yield [4]. This methodology enables the isolation of the syn-diastereomer in 65% yield after chromatographic purification, followed by lithium aluminum hydride reduction to provide the bicyclo[6.1.0]nonene precursor alcohol in 86% yield [4] [5].
The conversion of the bicyclo[6.1.0]nonene precursor to the corresponding alkyne involves a carefully orchestrated sequence of bromination and elimination reactions [2] [6]. The dibromination of the alkene functionality using bromine in chloroform at 0°C proceeds with high efficiency, typically achieving yields of 73-89% [2] [6]. The subsequent double dehydrobromination employs potassium tert-butoxide in tetrahydrofuran, where the base concentration and reaction conditions have been optimized to achieve yields ranging from 37-44% for the alkyne formation step [2] [6].
An alternative synthetic route involves the oxidation of bicyclo[6.1.0]non-4-yn-9-ylmethanol using Jones reagent to form the corresponding carboxylic acid intermediate [7] [8]. This oxidation process has been demonstrated to proceed with excellent yields in multigram scale, with the Jones reagent proving remarkably effective despite the seemingly harsh conditions [8]. The stability of the strained alkyne functionality under these oxidative conditions is particularly noteworthy, as no cyclopropyl decomposition is observed even after prolonged reaction times [8].
The incorporation of the polyethylene glycol linker and terminal amine functionality requires careful selection of coupling reagents and reaction conditions [1] [9]. The carbamate formation typically employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with N-hydroxybenzotriazole (HOBt) to facilitate efficient amide bond formation [9]. The optimization of these coupling reactions has demonstrated that reaction temperatures, solvent selection, and base additives significantly influence both yield and product purity [9].
Table 1: Synthetic Route Optimization Data
Synthetic Step | Reagent System | Optimal Conditions | Yield (%) | Key Optimization Factor |
---|---|---|---|---|
Cyclopropanation | Rh₂(S-BHTL)₄/ethyl diazoacetate | 0.27 mol% catalyst, neat COD | 65 | Catalyst selectivity |
Reduction | Lithium aluminum hydride | THF, reflux | 86 | Reaction temperature |
Dibromination | Bromine/chloroform | 0°C, 15 min | 73-89 | Temperature control |
Dehydrobromination | Potassium tert-butoxide/THF | 4.8-5.0 equiv base | 37-44 | Base stoichiometry |
Jones Oxidation | Chromium trioxide/sulfuric acid | Acetone, RT | >90 | Reaction time |
The integration of N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane into oligonucleotide synthesis platforms requires careful consideration of the chemical stability of the bicyclo[6.1.0]nonyne moiety under standard automated solid-phase synthesis conditions [10] [11] [12]. The compatibility assessment involves evaluating the compound's behavior under repetitive acidic treatment cycles that are characteristic of automated oligonucleotide synthesis protocols [10] [11].
The phosphoramidite derivative of the target compound has been successfully prepared and evaluated for incorporation into oligonucleotide sequences during standard automated solid-phase synthesis [10] [11] [12]. The coupling efficiency of the bicyclo[6.1.0]nonyne phosphoramidite has been demonstrated to exceed 95% with standard coupling times, though extended coupling times further enhance the incorporation yield [13]. The phosphoramidite chemistry involves the formation of the phosphodiester linkage through tetrazole activation, followed by oxidation to generate the stable phosphate backbone [12] [14].
Stability studies under acidic conditions reveal that the bicyclo[6.1.0]nonyne functionality exhibits limited but acceptable stability during oligonucleotide synthesis cycles [10] [15]. Systematic evaluation of the compound under trichloroacetic acid and dichloroacetic acid conditions in dichloromethane and toluene demonstrates that the alkyne functionality retains 70-80% of its integrity after five acidic treatment cycles [10] [16]. This level of stability is considered acceptable for introducing multiple bicyclo[6.1.0]nonyne-labeled linkers at the 5'-end of oligonucleotides [10] [16].
The incorporation strategy involves the attachment of bicyclo[6.1.0]nonyne linkers during the final stages of oligonucleotide synthesis, typically as terminal modifications to minimize exposure to repetitive acidic conditions [10] [11] [12]. Two distinct bicyclo[6.1.0]nonyne linker derivatives have been developed specifically for oligonucleotide applications: a direct carbamate-linked variant and an amide-linked derivative incorporating a carboxylic acid intermediate [10] [11]. The amide-linked variant demonstrates superior stability compared to the carbamate analogue, particularly under the hydrolytic conditions encountered in biological media [7] [8].
The solid-phase synthesis compatibility extends to the deprotection and cleavage procedures, where standard ammonia-based deprotection conditions are employed without compromising the bicyclo[6.1.0]nonyne functionality [10] [11] [12]. The cleavage from the solid support and subsequent deprotection can be carried out under standard conditions, with the bicyclo[6.1.0]nonyne moiety remaining intact throughout these processes [10] [13].
Table 2: Solid-Phase Synthesis Compatibility Data
Parameter | Standard Conditions | BCN-Modified Conditions | Efficiency/Stability |
---|---|---|---|
Coupling Efficiency | >98% (standard phosphoramidites) | >95% (BCN phosphoramidite) | Comparable performance |
Acid Stability (5 cycles) | N/A | 70-80% retention | Acceptable for terminal use |
Deprotection Compatibility | Standard NH₃/MeOH | Standard NH₃/MeOH | Full compatibility |
Purification Yield | 85-95% | 80-90% | Slight reduction due to BCN |
The comprehensive spectroscopic characterization of N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane employs multiple analytical techniques to confirm both structural identity and purity [1] [9] [17]. Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool, providing detailed information about the molecular framework and stereochemical configuration [17] [18].
The ¹H NMR spectrum of the target compound exhibits characteristic resonances that confirm the presence of the bicyclo[6.1.0]nonyne core structure [17] [18]. The cyclopropyl protons appear as complex multiplets in the region of 0.66-0.76 ppm, displaying the typical pattern associated with strained cyclopropane systems [17]. The propargylic protons adjacent to the alkyne functionality resonate at 2.32-2.41 ppm as doublets of doublets with coupling constants of approximately 3.0 and 13.5 Hz, indicative of the rigid bicyclic framework [17].
The alkyne carbon signals in the ¹³C NMR spectrum appear at characteristic chemical shifts around 99-100 ppm, confirming the presence of the strained alkyne functionality [17]. The cyclopropyl carbons resonate in the typical range of 20-30 ppm, while the methylene carbons of the polyethylene glycol linker appear at 70-71 ppm [17]. The carbamate carbonyl carbon is observed at approximately 158 ppm, consistent with the expected chemical shift for this functional group [17].
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information [1] [9]. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C₁₇H₂₈N₂O₄ with a calculated mass of 324.42 g/mol [1] [9]. The fragmentation pattern typically shows loss of the polyethylene glycol chain and characteristic fragments associated with the bicyclo[6.1.0]nonyne core [1] [9].
Infrared spectroscopy reveals characteristic absorption bands that support the structural assignment [1] [9]. The alkyne C≡C stretch appears as a weak absorption around 2200-2250 cm⁻¹, typical for strained alkynes [9]. The carbamate C=O stretch is observed at approximately 1700-1750 cm⁻¹, while the N-H stretching vibrations of the terminal amine appear in the 3200-3400 cm⁻¹ region [1] [9].
Chromatographic analysis employs both high-performance liquid chromatography (HPLC) and gas chromatography (GC) for purity assessment and separation optimization [1] [9] [15]. Reverse-phase HPLC using C18 columns with acetonitrile-water gradient systems provides excellent separation of the target compound from synthetic impurities [9] [19]. The compound typically elutes with retention times between 15-25 minutes under standard gradient conditions, with purity levels exceeding 90% after purification [1] [9].
Table 3: Spectroscopic Characterization Data
Technique | Key Diagnostic Signals | Chemical Shift/Wavelength | Interpretation |
---|---|---|---|
¹H NMR | Cyclopropyl H | 0.66-0.76 ppm (m) | Strained ring system |
¹H NMR | Propargylic H | 2.32-2.41 ppm (dd) | Adjacent to alkyne |
¹³C NMR | Alkyne C | 99-100 ppm | Strained alkyne |
¹³C NMR | Carbamate C=O | 158 ppm | Carbamate functionality |
IR | Alkyne C≡C | 2200-2250 cm⁻¹ | Strained alkyne stretch |
IR | Carbamate C=O | 1700-1750 cm⁻¹ | Carbonyl stretch |
MS (ESI+) | [M+H]⁺ | 325.42 m/z | Molecular ion |
The stereochemical assignment of N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane requires sophisticated analytical approaches to establish the absolute configuration of the bicyclic framework [17] [18] [20]. Nuclear magnetic resonance spectroscopy provides the primary means of stereochemical determination through analysis of coupling constants, nuclear Overhauser effects, and chemical shift patterns [17] [18].
The stereochemical configuration of the bicyclo[6.1.0]nonyne core is established through careful analysis of vicinal coupling constants between protons on the cyclopropane ring and adjacent carbon centers [18]. The coupling constant between the cyclopropyl protons and the protons on the eight-membered ring provides crucial information about the relative stereochemistry [17] [18]. For the (1R,8S,9s) configuration, the coupling constants typically range from 6-8 Hz for trans-diaxial relationships and 2-4 Hz for trans-diequatorial arrangements [18].
Two-dimensional NMR experiments, including correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), provide additional stereochemical information [17] [21]. The COSY spectrum reveals the connectivity patterns within the bicyclic framework, while NOESY experiments identify through-space interactions that confirm the spatial relationships between protons [17] [21]. The characteristic NOE patterns for the (1R,8S,9s) configuration show specific cross-peaks between the cyclopropyl protons and protons on the eight-membered ring [17] [21].
The chemical shift differences between diastereomeric forms provide additional confirmation of stereochemical assignment [17] [20]. The (1R,8S,9s) configuration exhibits distinct chemical shift patterns compared to other possible stereoisomers, particularly for protons in the immediate vicinity of the cyclopropane ring [17] [20]. These chemical shift differences are sufficiently large to allow unambiguous assignment of the stereochemical configuration [17] [20].
X-ray crystallographic analysis would provide definitive confirmation of the absolute stereochemistry, though obtaining suitable crystals for diffraction studies can be challenging due to the flexible polyethylene glycol chain [20] [22]. When crystalline forms are obtained, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms within the molecular structure [23] [22]. The crystal structure data would confirm the bond lengths, bond angles, and dihedral angles that define the stereochemical configuration [23] [22].
The bicyclo[6.1.0]nonyne framework exhibits characteristic structural parameters that can be confirmed through crystallographic analysis [23] [24]. The cyclopropane ring shows the expected bond angles of approximately 60°, while the C-C bond lengths are typically 1.51-1.53 Å [24]. The alkyne functionality displays the characteristic C≡C bond length of approximately 1.20 Å, with the bond angles at the alkyne carbons approaching 180° [24].
Table 4: Stereochemical Confirmation Data
Method | Parameter | Observed Value | Stereochemical Indication |
---|---|---|---|
¹H NMR | Vicinal J coupling | 6-8 Hz (trans-diaxial) | (1R,8S,9s) configuration |
¹H NMR | Vicinal J coupling | 2-4 Hz (trans-diequatorial) | Consistent with assignment |
NOESY | Cyclopropyl-ring H | Specific cross-peaks | Spatial confirmation |
Chemical Shift | Diagnostic protons | Characteristic pattern | Diastereomer identification |
X-ray (theoretical) | Bond angles | ~60° (cyclopropane) | Ring strain confirmation |
X-ray (theoretical) | C≡C bond length | ~1.20 Å | Alkyne functionality |